molecular formula C7H4ClF5OS B1306097 3-(Pentafluorosulfanyl)benzoyl chloride CAS No. 401892-81-7

3-(Pentafluorosulfanyl)benzoyl chloride

Cat. No. B1306097
M. Wt: 266.62 g/mol
InChI Key: IDHIADOQLRPGHK-UHFFFAOYSA-N
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Patent
US08492371B2

Procedure details

A mixture of 3-(pentafluorothio)benzoic acid (Apollo Scientific, 0.42 g, 1.7 mmol) and SOCl2 (1.2 mL, 16.9 mmol) was warmed to reflux and was allowed to stir for 2 hours. The mixture was cooled to ambient temperature and concentrated under reduced pressure. The residue was dissolved in toluene (5 mL) and was concentrated under reduced pressure. This dilution with toluene and concentration was repeated two additional times to remove residual thionyl chloride and afford 3-(pentafluoro-λ6-sulfanyl)benzoyl chloride that was used directly below.
Quantity
0.42 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]([S:7]([F:12])([F:11])([F:10])([F:9])[F:8])[CH:4]=[C:3]([C:13]([OH:15])=O)[CH:2]=1.O=S(Cl)[Cl:18]>>[F:8][S:7]([F:12])([F:11])([F:10])([F:9])[C:5]1[CH:4]=[C:3]([CH:2]=[CH:1][CH:6]=1)[C:13]([Cl:18])=[O:15]

Inputs

Step One
Name
Quantity
0.42 g
Type
reactant
Smiles
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)C(=O)O
Name
Quantity
1.2 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in toluene (5 mL)
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
This dilution with toluene and concentration
CUSTOM
Type
CUSTOM
Details
to remove residual thionyl chloride

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FS(C=1C=C(C(=O)Cl)C=CC1)(F)(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.